molecular formula C10H11F2N B13524510 3-(3,5-Difluorophenyl)pyrrolidine

3-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B13524510
M. Wt: 183.20 g/mol
InChI Key: NSNPKCDGEORKKV-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 3,5-difluorophenyl magnesium chloride reacts with N-protected pyrrolidone, followed by deprotection and ring closure under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)pyrrole
  • 3-(3,5-Difluorophenyl)piperidine
  • 3-(3,5-Difluorophenyl)pyrazole

Comparison: Compared to these similar compounds, 3-(3,5-Difluorophenyl)pyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring, which imparts different steric and electronic effects. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .

Biological Activity

3-(3,5-Difluorophenyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

  • Molecular Formula : C11H12F2N
  • Molecular Weight : 201.22 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliWeak
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaWeak

The compound exhibited moderate activity against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent. However, it showed limited effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that certain pyrrolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.

The anticancer activity of this compound is believed to involve:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.

Case Study

A notable study investigated the effects of this compound on A549 human lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The presence of the difluorophenyl group in the structure of pyrrolidine is critical for its biological activity. Substitutions at different positions on the phenyl ring can alter the compound's potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Fluorine at positions 3 and 5Increases antibacterial activity
Methyl group substitutionDecreases anticancer efficacy

The SAR studies suggest that specific modifications to the pyrrolidine structure can enhance or diminish its biological activities, providing a pathway for the design of more effective derivatives.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-(3,5-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2

InChI Key

NSNPKCDGEORKKV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

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